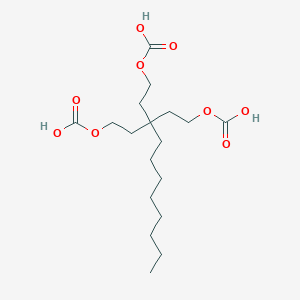
Octylmethane-tri-(2-oxabutanoic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octylmethane-tri-(2-oxabutanoic acid) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that belongs to the family of amphiphilic polymers, which are known for their unique properties such as solubility in both water and organic solvents.
作用机制
The mechanism of action of octylmethane-tri-(2-oxabutanoic acid) is not well understood. However, it is believed to interact with the cell membrane and alter its properties, leading to changes in cell signaling and gene expression. It has also been shown to interact with proteins and enzymes, leading to changes in their activity and function.
Biochemical and Physiological Effects:
Octylmethane-tri-(2-oxabutanoic acid) has been shown to have several biochemical and physiological effects. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, leading to improved therapeutic efficacy. It has also been shown to modify the surface properties of materials, leading to improved biocompatibility and mechanical properties. Additionally, it has been shown to interact with proteins and enzymes, leading to changes in their activity and function.
实验室实验的优点和局限性
Octylmethane-tri-(2-oxabutanoic acid) has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the final product is high. It is also soluble in both water and organic solvents, making it versatile for various applications. However, it also has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for octylmethane-tri-(2-oxabutanoic acid) research. One potential direction is the development of new drug delivery systems using this compound. Another direction is the development of new biomaterials with improved properties using this compound. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Conclusion:
Octylmethane-tri-(2-oxabutanoic acid) is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is relatively simple, and the yield of the final product is high. It has been extensively studied for its potential applications in drug delivery, surface modification, and biomaterials. Its mechanism of action is not well understood, but it is believed to interact with the cell membrane and alter its properties. It has several advantages for lab experiments, such as its solubility in both water and organic solvents, but also has some limitations, such as its potential toxicity. There are several future directions for research on this compound, including the development of new drug delivery systems and biomaterials, as well as further studies on its mechanism of action and potential toxicity.
合成方法
The synthesis of octylmethane-tri-(2-oxabutanoic acid) involves the reaction of octylmethane diisocyanate with diethylene glycol in the presence of a catalyst. The resulting product is then reacted with succinic anhydride to form the final product. The synthesis method is relatively simple, and the yield of the final product is high.
科学研究应用
Octylmethane-tri-(2-oxabutanoic acid) has been extensively studied for its potential applications in various fields such as drug delivery, surface modification, and biomaterials. In drug delivery, it has been shown to enhance the solubility and bioavailability of poorly soluble drugs. In surface modification, it has been used to modify the surface properties of materials such as metals, ceramics, and polymers. In biomaterials, it has been used to develop materials with improved biocompatibility and mechanical properties.
属性
CAS 编号 |
142181-63-3 |
|---|---|
分子式 |
C18H38O9 |
分子量 |
392.4 g/mol |
IUPAC 名称 |
3,3-bis(2-carboxyoxyethyl)undecyl hydrogen carbonate |
InChI |
InChI=1S/C18H32O9/c1-2-3-4-5-6-7-8-18(9-12-25-15(19)20,10-13-26-16(21)22)11-14-27-17(23)24/h2-14H2,1H3,(H,19,20)(H,21,22)(H,23,24) |
InChI 键 |
VHZAMGFGXBIXHY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(CCOC(=O)O)(CCOC(=O)O)CCOC(=O)O |
规范 SMILES |
CCCCCCCCC(CCOC(=O)O)(CCOC(=O)O)CCOC(=O)O |
同义词 |
8Me3oxabut octylmethane-tri-(2-oxabutanoic acid) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B116217.png)
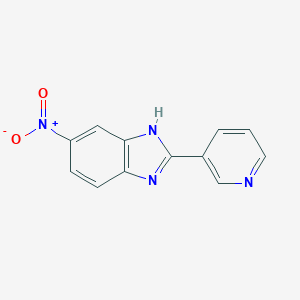
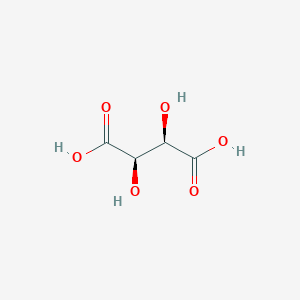
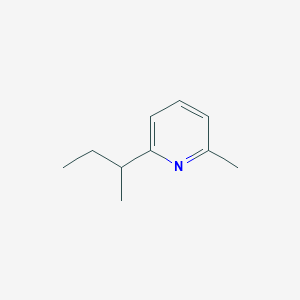
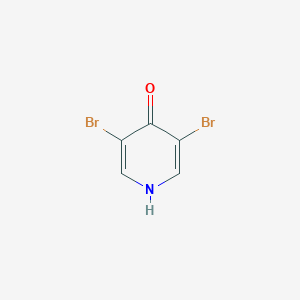
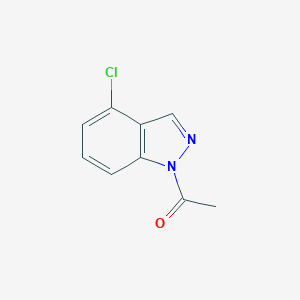
![(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B116230.png)
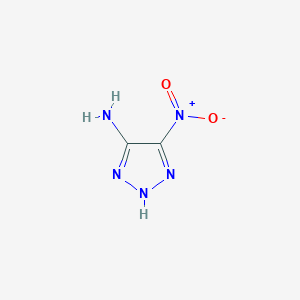



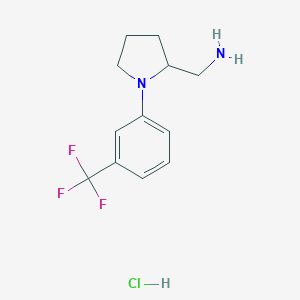

![[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B116246.png)